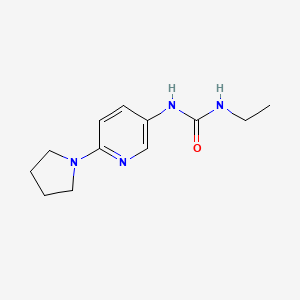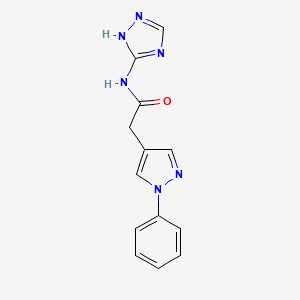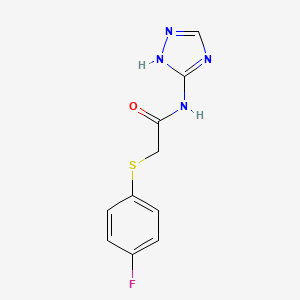![molecular formula C12H13F3N2OS B7529639 N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, also known as TFP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a white crystalline powder that is used as a research tool in the field of neuroscience. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to its use in various research studies.
Mécanisme D'action
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide works by binding to specific sites on the GABAA receptor, which leads to a change in its activity. This change in activity can either increase or decrease the release of neurotransmitters in the brain, depending on the specific location of the receptor. N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has also been shown to have an allosteric effect on the receptor, which means that it can modulate its activity without directly binding to the receptor site.
Biochemical and Physiological Effects:
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the activity of certain enzymes, such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide in lab experiments is its ability to selectively modulate the activity of certain receptors in the brain. This allows researchers to study the specific effects of these receptors on various physiological processes. However, one of the limitations of using N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide is its potential for off-target effects, which can lead to unintended consequences in experiments.
Orientations Futures
There are several future directions for research on N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of new compounds that are structurally similar to N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide but have improved properties. Another area of interest is the study of the effects of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide on other receptors in the brain, such as the NMDA receptor. Additionally, researchers are interested in studying the potential therapeutic applications of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide involves the reaction of 4-(trifluoromethylsulfanyl)aniline with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been used extensively in scientific research to study the activity of certain receptors in the brain. One of the primary applications of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide is in the field of neuroscience, where it is used to study the activity of the GABAA receptor. This receptor is known to play a crucial role in the regulation of neurotransmitter release in the brain, and N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to modulate its activity.
Propriétés
IUPAC Name |
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c13-12(14,15)19-10-5-3-9(4-6-10)16-11(18)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGLYFWSLHQFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)

![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)


![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)


![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)


